molecular formula C10H12FN B1408571 cis-2-Fluoro-1-phenylcyclopropyl)methanamine CAS No. 681806-70-2

cis-2-Fluoro-1-phenylcyclopropyl)methanamine

Cat. No.: B1408571
CAS No.: 681806-70-2
M. Wt: 165.21 g/mol
InChI Key: UVDRNDBQMYYRKX-ZJUUUORDSA-N
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Description

cis-2-Fluoro-1-phenylcyclopropyl)methanamine: is a chemical compound characterized by the presence of a cyclopropyl ring substituted with a fluorine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Fluoro-1-phenylcyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorine atom and the amine group. One common method involves the reaction of a phenyl-substituted alkene with a fluorinating agent under controlled conditions to form the cyclopropyl ring. The subsequent introduction of the amine group can be achieved through reductive amination or other suitable amination techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Fluoro-1-phenylcyclopropyl)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form different reduced products. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions can occur at the fluorine or phenyl group, leading to the formation of various substituted derivatives. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted derivatives

Scientific Research Applications

Chemistry: cis-2-Fluoro-1-phenylcyclopropyl)methanamine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may impart unique pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of cis-2-Fluoro-1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets. The fluorine atom and the cyclopropyl ring may play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    cis-2-Fluoro-1-phenylcyclopropane: Similar structure but lacks the amine group.

    trans-2-Fluoro-1-phenylcyclopropyl)methanamine: Similar structure but with a different stereochemistry.

    2-Fluoro-1-phenylcyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness: cis-2-Fluoro-1-phenylcyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of both a fluorine atom and an amine group

Properties

IUPAC Name

[(1R,2R)-2-fluoro-1-phenylcyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRNDBQMYYRKX-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@]1(CN)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 2
cis-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 3
cis-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 4
cis-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 5
cis-2-Fluoro-1-phenylcyclopropyl)methanamine
Reactant of Route 6
cis-2-Fluoro-1-phenylcyclopropyl)methanamine

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